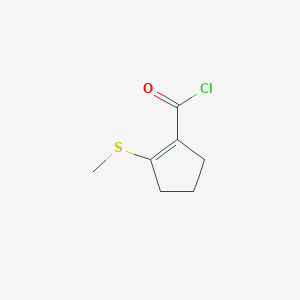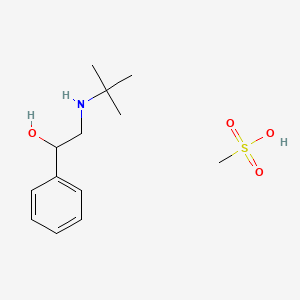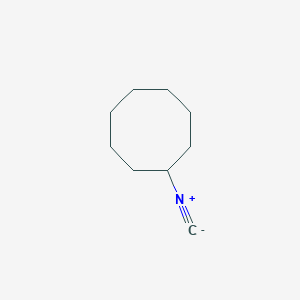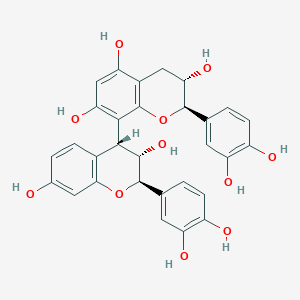![molecular formula C12H20O B13799029 Bicyclo[2.2.2]octane-2-carboxaldehyde, 6-(1-methylethyl)- CAS No. 67662-97-9](/img/structure/B13799029.png)
Bicyclo[2.2.2]octane-2-carboxaldehyde, 6-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropylbicyclo[2.2.2]octane-2-carbaldehyde is a chemical compound with the molecular formula C12H20O. It is a bicyclic compound featuring a bicyclo[2.2.2]octane core with an isopropyl group at the 6-position and an aldehyde functional group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropylbicyclo[2.2.2]octane-2-carbaldehyde typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the isopropyl group: This step involves the alkylation of the bicyclo[2.2.2]octane core using isopropyl halides under basic conditions.
Introduction of the aldehyde group: The final step involves the oxidation of a suitable precursor, such as a primary alcohol, to form the aldehyde group at the 2-position
Industrial Production Methods
Industrial production methods for 6-isopropylbicyclo[2.2.2]octane-2-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
6-Isopropylbicyclo[2.2.2]octane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can undergo substitution reactions, such as halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2)
Major Products Formed
Oxidation: 6-isopropylbicyclo[2.2.2]octane-2-carboxylic acid
Reduction: 6-isopropylbicyclo[2.2.2]octane-2-methanol
Substitution: Halogenated derivatives of 6-isopropylbicyclo[2.2.2]octane-2-carbaldehyde
Aplicaciones Científicas De Investigación
6-Isopropylbicyclo[2.2.2]octane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors
Mecanismo De Acción
The mechanism of action of 6-isopropylbicyclo[2.2.2]octane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The bicyclic structure may also influence its binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methylbicyclo[2.2.2]octane-2-carbaldehyde
- 6-Ethylbicyclo[2.2.2]octane-2-carbaldehyde
- 6-Propylbicyclo[2.2.2]octane-2-carbaldehyde
Uniqueness
6-Isopropylbicyclo[2.2.2]octane-2-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group provides steric hindrance and electronic effects that can alter the compound’s behavior compared to its methyl, ethyl, or propyl analogs .
Propiedades
Número CAS |
67662-97-9 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
6-propan-2-ylbicyclo[2.2.2]octane-2-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-8(2)12-6-9-3-4-11(12)10(5-9)7-13/h7-12H,3-6H2,1-2H3 |
Clave InChI |
HKKOMSBKTRIPJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC2CCC1C(C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)

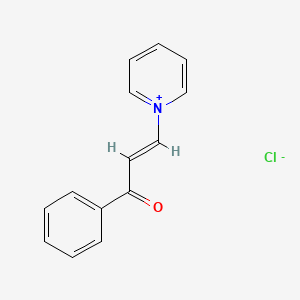

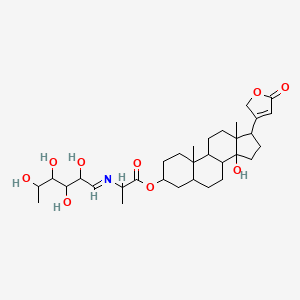
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
![Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)
![3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13798995.png)
